![molecular formula C18H20FNO2S B2508370 1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide CAS No. 2097920-46-0](/img/structure/B2508370.png)
1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions to achieve the desired molecular architecture. In the case of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a high-yield synthetic method was established starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. This process involved nucleophilic substitution reactions and ester hydrolysis, resulting in a total yield of 48.8% for the target compound . Similarly, the synthesis of conformationally restricted analogues of haloperidol, a potent antipsychotic agent, utilized chiral epichlorohydrins and the Barton reductive radical decarboxylation as key steps. This method allowed for the selective formation of cis-cyclopropane structures, which are crucial for the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of the synthesized N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed by 1H NMR and MS spectrum . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is essential for understanding its chemical behavior and potential applications.
Chemical Reactions Analysis
Chemical reactions involving cyclopropane derivatives are of significant interest due to the strained nature of the cyclopropane ring, which can lead to unique reactivity patterns. The reductive radical decarboxylation process used in the synthesis of cyclopropane analogues of haloperidol demonstrates the potential for selective formation of cis-cyclopropane structures, which are important for the pharmacological properties of these molecules . The ability to control the stereochemistry of the cyclopropane ring is a valuable aspect of these synthetic methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds, such as solubility, thermal stability, and dielectric constants, are crucial for their practical applications. For example, the novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group exhibited outstanding solubility in various solvents, could be cast into transparent films, and showed good thermal stability. These properties make them suitable for advanced microelectronic applications . The low dielectric constants and low water absorption of these polyamides are particularly advantageous for electronic materials.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research efforts have focused on developing efficient synthetic routes for compounds with similar structural motifs, emphasizing the utility of such structures in chemical synthesis. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound with a similar cyclopropane carboxamide structure, highlighting the potential for synthesizing complex molecules efficiently (Zhou et al., 2021). This type of research is crucial for advancing the synthesis of novel compounds with potential therapeutic applications.
Applications in Medicinal Chemistry
Compounds bearing the cyclopropane motif have been actively explored for their biological activities. For instance, Garcia et al. (2014) investigated cyclohexanecarboxamide derivatives as potential PET tracers for serotonin 5-HT1A receptors, indicating the relevance of cyclopropane and cyclohexane derivatives in neuroimaging and the study of neuropsychiatric disorders (Garcia et al., 2014). Such studies underscore the potential of these compounds in developing diagnostic and therapeutic agents targeting the central nervous system.
Structural and Physical Properties
The study of structural and physical properties of cyclopropane derivatives provides insight into their potential applications in materials science. Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating the polymers' high thermal stability and solubility in polar solvents (Hsiao et al., 1999). These properties are essential for the development of high-performance materials with applications in various industrial sectors.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-17(22,10-13-6-9-23-11-13)12-20-16(21)18(7-8-18)14-2-4-15(19)5-3-14/h2-6,9,11,22H,7-8,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHQRZYKNVNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

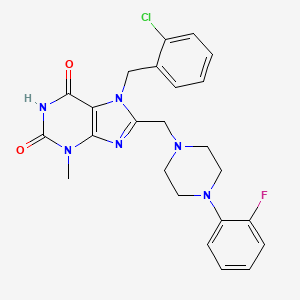
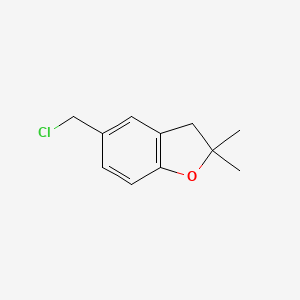


![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
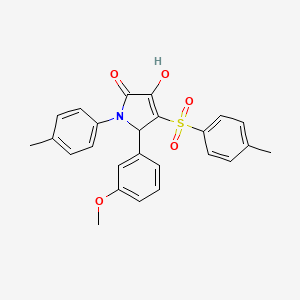
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)
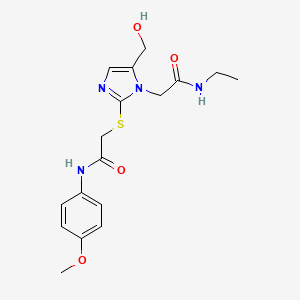
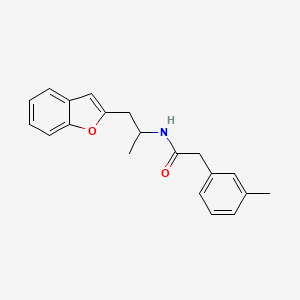

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)
